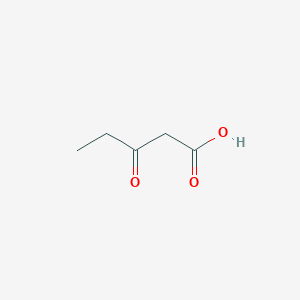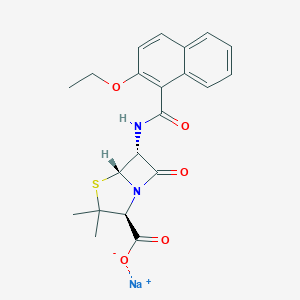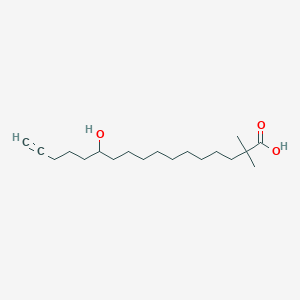
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid (DMHPA) is a fatty acid derivative that has been extensively studied for its potential applications in scientific research. DMHPA is a unique compound due to its triple bond and hydroxyl group, which give it unique chemical properties that make it useful for a variety of applications.
Wirkmechanismus
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's mechanism of action is not yet fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid also appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to reduce cholesterol levels and improve insulin sensitivity. It also appears to have a protective effect on the liver, reducing the risk of liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid in lab experiments is its unique chemical properties. Its triple bond and hydroxyl group make it useful for a variety of applications, including the synthesis of other compounds. However, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's high cost and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid as a cancer therapy. Additionally, research into 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases. Finally, there is potential for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid to be used in the synthesis of other compounds, leading to the development of new drugs and materials.
Synthesemethoden
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can be synthesized through several methods, including the oxidation of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol and the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with potassium hydroxide and iodine. The latter method is preferred due to its higher yield and purity.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been used in a variety of scientific research applications. One of the most promising areas of research is its potential as a cancer treatment. Studies have shown that 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have anti-inflammatory and anti-bacterial properties, making it useful for the treatment of a variety of diseases.
Eigenschaften
CAS-Nummer |
148019-73-2 |
|---|---|
Produktname |
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid |
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
12-hydroxy-2,2-dimethylheptadec-16-ynoic acid |
InChI |
InChI=1S/C19H34O3/c1-4-5-11-14-17(20)15-12-9-7-6-8-10-13-16-19(2,3)18(21)22/h1,17,20H,5-16H2,2-3H3,(H,21,22) |
InChI-Schlüssel |
NKCUSUZBSTZOHV-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
Kanonische SMILES |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
Synonyme |
2,2-DHHA 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






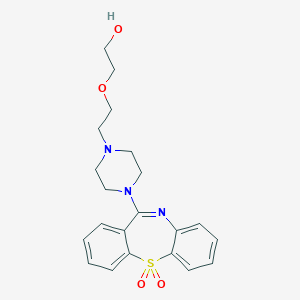


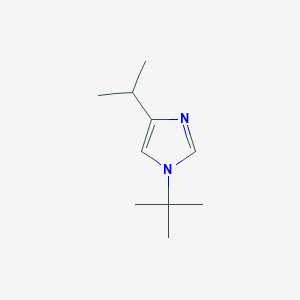

![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)



